Overall Process Yield: Patented CN111732568B Route Achieves ~71% Total Yield vs. Prior-Art 58.5% for Thiophene Sulfonyl Chloride Intermediates
A direct head-to-head comparison published in CN111732568B demonstrates that the improved synthetic route for methyl 4-(chlorosulfonyl)-5-methylthiophene-3-carboxylate (termed 4-methoxycarbonyl-2-methylthiophene-3-sulfonyl chloride in the patent) achieves a cumulative yield of ~71% (98.0% × 80.5% × 90.0%) across three telescoped steps [1]. This compares favorably to the prior-art four-step route disclosed in J. Org. Chem. 1980, 45, 617–620, which delivered the analogous thiophene sulfonyl chloride intermediate in only 58.52% total yield [1]. Additionally, the diazotization-based route described in DE 19933260 was reported to suffer from lower yield and high cost [1].
| Evidence Dimension | Overall isolated yield of the sulfonyl chloride intermediate |
|---|---|
| Target Compound Data | ~71% cumulative yield (Step 1: 98.0%; Step 2: 80.5%; Step 3: 90.0%) |
| Comparator Or Baseline | Prior-art 4-step route (J. Org. Chem. 1980, 45, 617–620): 58.52% total yield |
| Quantified Difference | +12.5 absolute percentage points; +21% relative improvement |
| Conditions | Three-step telescoped sequence: (1) methanesulfonyl chloride / N-methylmorpholine / toluene, 0–5°C; (2) Na₂S / CH₃CN, 25–30°C, then O₂; (3) Cl₂ / H₂O, CH₃CN, 0–5°C, crystallized from n-butyl ether |
Why This Matters
A >20% relative yield gain directly reduces cost of goods per kilogram and improves process mass intensity, making this route economically viable for metric-ton scale manufacture of thiencarbazone-methyl.
- [1] Patent CN111732568B. Synthetic method of 4-methoxycarbonyl-2-methylthiophene-3-sulfonyl chloride. Bayer CropScience, 2020. See paragraphs [0004]–[0008] for prior-art critique; Example 1 for yield data. View Source
